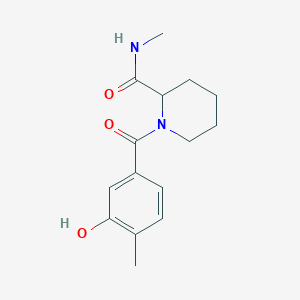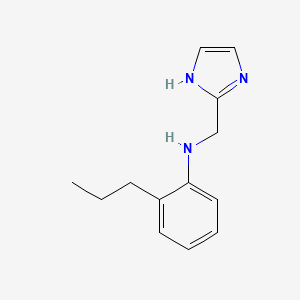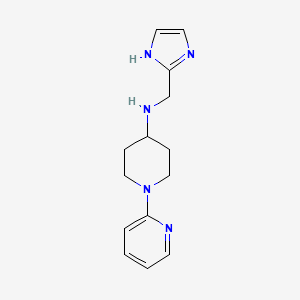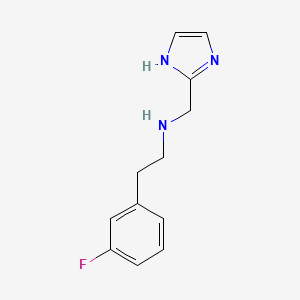![molecular formula C13H13F3N2O2 B7588436 3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid](/img/structure/B7588436.png)
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid, also known as CFTRinh-172, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 and has since been the subject of numerous scientific studies.
作用機序
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid works by inhibiting the function of CFTR channels. It binds to a specific site on the protein and prevents it from opening, thereby reducing the movement of salt and water across cell membranes. This can help to alleviate the symptoms of CF by reducing the buildup of thick, sticky mucus in the lungs and other organs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to reduce the activity of CFTR channels in a dose-dependent manner. It has also been shown to reduce the production of mucus in the lungs and improve lung function in animal models of CF. In addition, it has been shown to have anti-inflammatory effects and to reduce the production of cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid has several advantages for use in laboratory experiments. It is a highly specific inhibitor of CFTR channels and has been extensively characterized in vitro and in vivo. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also some limitations to its use. It can be toxic at high concentrations and may have off-target effects on other ion channels. In addition, its effects may vary depending on the specific cell type and experimental conditions.
将来の方向性
There are several future directions for research on 3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid. One area of interest is the development of more potent and selective inhibitors of CFTR channels. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the mechanisms underlying the anti-inflammatory effects of this compound, which may have broader implications for the treatment of other inflammatory diseases.
合成法
The synthesis of 3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid involves several steps, including the reaction of 2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-cyano-N-methyl-4-(trifluoromethyl)aniline to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases caused by defective cystic fibrosis transmembrane conductance regulator (CFTR) channels. CFTR is a protein that regulates the movement of salt and water across cell membranes. Mutations in the CFTR gene can lead to the development of CF, a life-threatening disease that affects the lungs, pancreas, and other organs.
特性
IUPAC Name |
3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-8(12(19)20)7-18(2)11-4-3-10(13(14,15)16)5-9(11)6-17/h3-5,8H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNKVXAXWIPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=C(C=C(C=C1)C(F)(F)F)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7588389.png)

![3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7588402.png)

![3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid](/img/structure/B7588418.png)
![3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588430.png)
![3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588433.png)
![2-Methyl-3-[methyl-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]amino]propanoic acid](/img/structure/B7588435.png)
![3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588440.png)